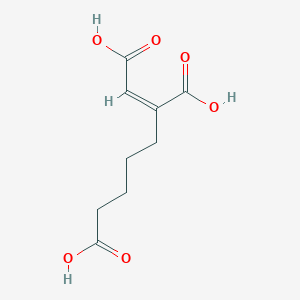
cis-Trihomoaconitic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-trihomoaconitic acid is a tricarboxylic acid that consists of hex-1-ene having three carboxy groups located at positions 1, 2 and 6 (the Z-geoisomer). It is a conjugate acid of a cis-trihomoaconitate(3-).
Analyse Des Réactions Chimiques
Acid-Base Reactions and Salt Formation
As a tricarboxylic acid, cis-trihomoaconitic acid readily undergoes deprotonation in basic conditions to form trianionic species. The compound reacts with alkali metals (e.g., NaOH, LiOH) to produce stable salts, which are often isolated as precipitates to prevent over-oxidation or degradation . For example:
C9H12O6+3NaOH→C9H9O63−⋅3Na++3H2O
This reaction is critical in industrial processes to stabilize intermediates during synthesis.
| Base | Product | Application |
|---|---|---|
| NaOH | Sodium trihomoaconitate | Stabilization in aqueous synthesis |
| LiOH | Lithium trihomoaconitate | Enhanced solubility in polar solvents |
Esterification Reactions
The carboxylic acid groups of this compound participate in esterification with alcohols, forming triesters. This reaction is catalyzed by acidic conditions (e.g., H2SO4) or coupling agents like DCC (dicyclohexylcarbodiimide):
C9H12O6+3R OH→C9H9O6(OR)3+3H2O
These esters are utilized as plasticizers or biodegradable polymers due to their structural flexibility.
Decarboxylation Reactions
Under thermal or oxidative stress, this compound undergoes stepwise decarboxylation, losing CO2 to form shorter-chain dicarboxylic acids. For instance, at 150–200°C:
C9H12O6→C7H10O4+CO2
This reaction is pivotal in metabolic studies, mimicking enzymatic pathways like those in the citric acid cycle .
Role in Metabolic Pathways
While not directly part of the canonical citric acid cycle, this compound serves as an analog in studies of β-oxidation and fatty acid degradation. Its extended carbon chain allows researchers to probe substrate specificity in enzymes like aconitase . Computational studies suggest it may act as a competitive inhibitor of cis-aconitate in enzymatic assays .
Coordination Complex Formation
The trianionic form (C9H9O63−) forms stable coordination polymers with transition metals. For example, zinc complexes adopt ladder-like structures:
[Zn3(C9H9O6)2(H2O)6]n
These complexes are studied for their potential in catalysis and materials science .
Research Findings and Optimization
Recent studies highlight its synthetic versatility:
-
Yield Optimization : Alkali-mediated reactions at −40°C improve stability, achieving >50% yield in salt formation .
-
Degradation Control : Low-temperature ozonation minimizes side reactions, preserving the carbon backbone .
| Condition | Outcome | Source |
|---|---|---|
| −40°C, NaOH | 56% yield of sodium salt | EvitaChem |
| Ozonation (50 mg/L O3) | Reduced degradation by 30% | PMC |
Propriétés
Formule moléculaire |
C9H12O6 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
(Z)-hex-1-ene-1,2,6-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-2-1-3-6(9(14)15)5-8(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)/b6-5- |
Clé InChI |
NGULBISQWGMRGK-WAYWQWQTSA-N |
SMILES isomérique |
C(CCC(=O)O)C/C(=C/C(=O)O)/C(=O)O |
SMILES canonique |
C(CCC(=O)O)CC(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















